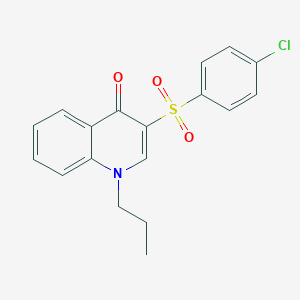
3-((4-chlorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions such as Michael addition, as seen in the synthesis of a novel quinoline compound with a chlorophenyl and piperidinyl moiety . Similarly, visible light-promoted reactions have been used to synthesize sulfonylmethyl isoquinoline diones, which could be related to the synthesis of the target compound . These methods suggest that the synthesis of "3-((4-chlorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one" might also involve such advanced techniques to introduce the sulfonyl and chlorophenyl groups into the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be studied using X-ray crystallography and density functional theory (DFT) calculations . These techniques provide information on the geometry, electronic structure, and intermolecular interactions of the molecules. For instance, the crystal structure of a related compound revealed interactions such as C-H...O and C-H...Cl, which could also be present in the target compound .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. The interaction of nitroquinolines with chloromethyl phenyl sulfone, for example, demonstrates the regioselectivity in nucleophilic aromatic substitution reactions . This suggests that the target compound might also undergo similar reactions, potentially leading to the formation of new derivatives with different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be predicted using quantum chemical calculations. These include vibrational frequencies, NMR chemical shifts, and thermodynamic properties . Additionally, the reactivity of such compounds can be studied through local reactivity descriptors, which help identify chemically reactive sites within the molecule . The electronic absorption spectrum can also be predicted and compared with experimental data to understand the electronic properties of the compound .
Wissenschaftliche Forschungsanwendungen
Catalyst in Synthesis Reactions
This compound has been implicated in research focusing on the synthesis of polyhydroquinoline derivatives through the Hantzsch condensation reaction. A novel nanosized N-sulfonated Brönsted acidic catalyst was used for the promotion of this synthesis under solvent-free conditions, indicating the compound's utility in facilitating efficient chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Green Chemistry Applications
Research on triphenyl(propyl-3-sulfonyl)phosphoniumtrifluoromethanesulfonate shows its use as a reusable and benign ionic liquid catalyst in the Hantzsch condensation for synthesizing polyhydroquinolines and acridines, showcasing an approach towards more sustainable and environmentally friendly chemical processes (Vahdat, Zolfigol, & Baghery, 2016).
Advanced Material Synthesis
The chemical has also been a part of studies aiming at the development of new electron-transport materials with high triplet energy for use in phosphorescent organic light-emitting diodes (PhOLEDs), underscoring its potential in the advancement of electronic and photonic materials (Jeon, Earmme, & Jenekhe, 2014).
Antimicrobial and Anticancer Activity
Moreover, the compound's derivatives have been evaluated for antimicrobial and anticancer activities. Specific derivatives have shown high activity against various bacteria and fungi, as well as against different cancer cell lines, highlighting the potential of these compounds in developing new therapeutic agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Novel Synthetic Routes
Additionally, the compound is involved in novel synthetic routes for the creation of 3,4-dihydroquinolin-2(1H)-ones, which are important intermediates for pharmaceuticals, through a new cascade halosulfonylation of 1,7-enynes, showing its role in the innovative synthesis of pharmacologically relevant structures (Zhu et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJJTJXXFCRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



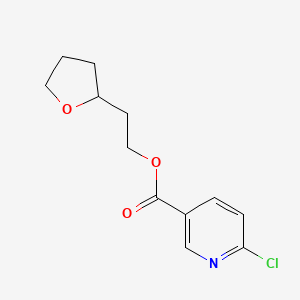
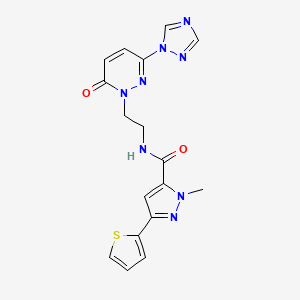
![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

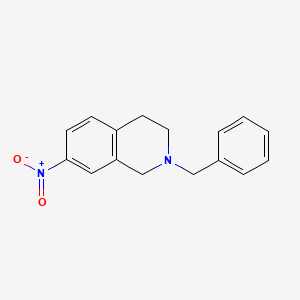

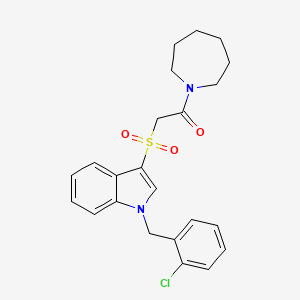
![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)
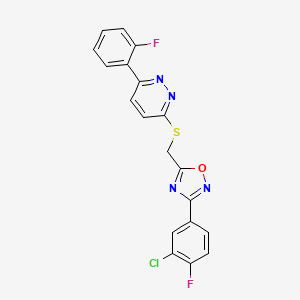
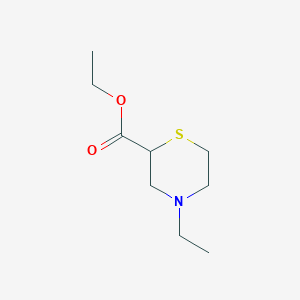
![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)
